1-(3-Bromopropyl)-4-fluoro-2-iodobenzene
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Overview
Description
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-fluoro-2-iodobenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under high temperatures or in the presence of strong acids or bases, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce corresponding ketones or aldehydes.
Scientific Research Applications
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-fluoro-2-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Another halogenated compound with similar reactivity but different halogen atoms.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of a fluorine and iodine-substituted benzene ring.
Uniqueness
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9BrFI |
---|---|
Molecular Weight |
342.97 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
CVJQPHLVWNNCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CCCBr |
Origin of Product |
United States |
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